

Technical Guide: NIR-641 N-Succinimidyl Ester in Molecular Biology

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Compound of Interest

Compound Name: NIR-641 N-succinimidyl ester

Cat. No.: B1611758

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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of NIR-641 N-succinimidyl (NHS) ester, a near-infrared fluorescent dye, and its applications in molecular biology. It covers the dye's fundamental properties, the chemical basis for its use in labeling, detailed experimental protocols, and its primary applications.

Introduction to NIR-641

NIR-641 is a fluorescent dye that operates in the near-infrared (NIR) spectrum. The NIR window (typically 650-900 nm) is highly advantageous for biological imaging because it minimizes background autofluorescence from cells and tissues and allows for deeper tissue penetration compared to visible light fluorophores.^{[1][2]} The N-succinimidyl ester functional group is an amine-reactive moiety that enables the straightforward covalent conjugation of the NIR-641 dye to primary amines on biomolecules, such as the lysine residues of proteins and antibodies.^{[3][4]}

Properties of NIR-641 Dye

The photophysical and chemical properties of NIR-641 make it a robust tool for fluorescence-based detection. Key quantitative data are summarized below.

Property	Value / Range	Reference
Excitation Maximum (λ_{ex})	~638 nm	[3] (Value for PhenoVue 641, expected to be similar)
Emission Maximum (λ_{em})	~659 nm	[3] (Value for PhenoVue 641, expected to be similar)
Molecular Weight	~630.22 g/mol ($C_{37}H_{44}ClN_3O_4$)	Vendor Data
Molar Extinction Coefficient (ϵ)	27,000 - 270,000 $M^{-1}cm^{-1}$ (Typical for NIR cyanine dyes)	[5] (Represents a typical range for this class of dyes)
Quantum Yield (Φ)	0.01 - 0.33 (Typical for NIR cyanine dyes)	[5] (Represents a typical range for this class of dyes)
Reactive Group	N-Succinimidyl (NHS) Ester	Chemical Structure
Target Functional Group	Primary Amines ($-NH_2$)	[3][6]

Mechanism of Labeling

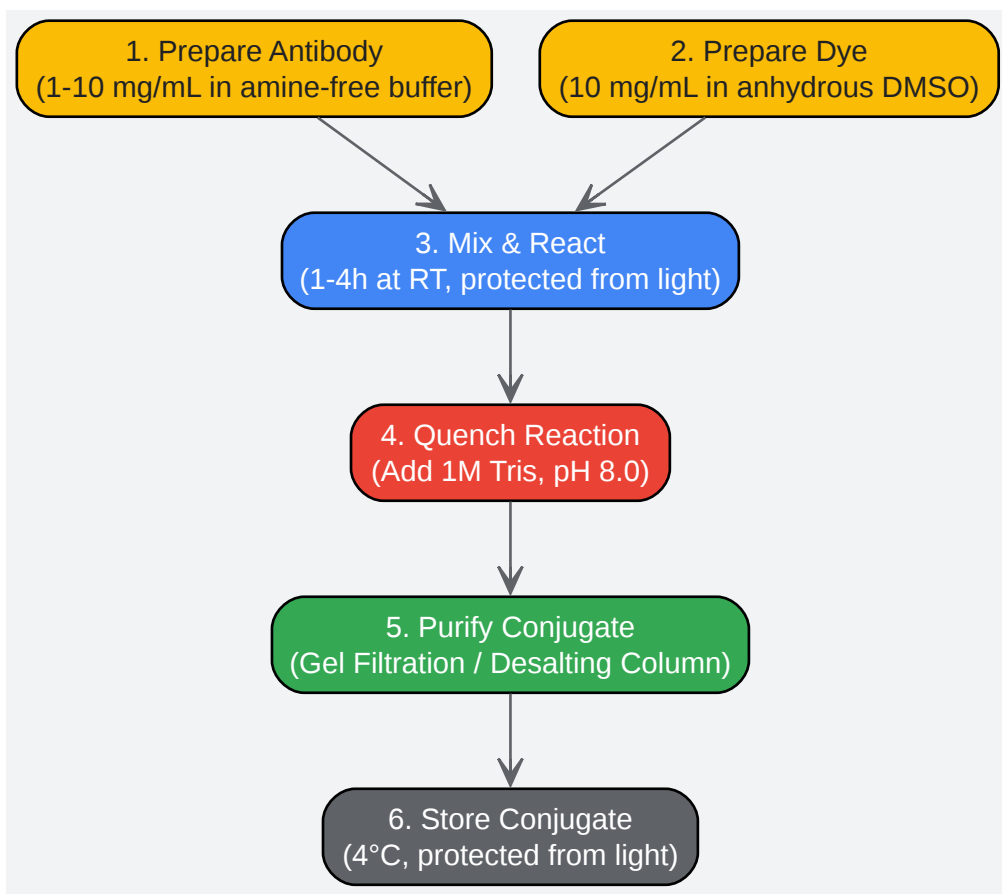
The core of **NIR-641 N-succinimidyl ester**'s utility lies in its ability to form a stable amide bond with primary amines. The NHS ester is an activated derivative of a carboxylic acid, designed to react efficiently under mild conditions.

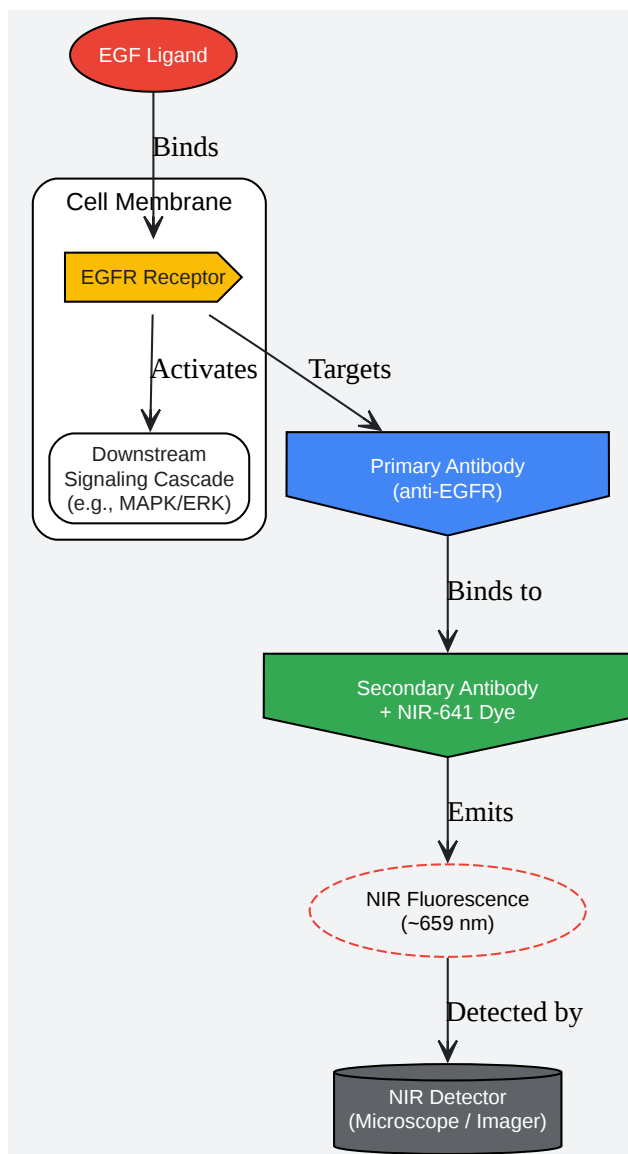
The reaction proceeds as follows:

- The primary amine, typically on a lysine residue or the N-terminus of a protein, acts as a nucleophile.
- It attacks the carbonyl carbon of the NHS ester.
- This leads to the formation of a stable amide bond, covalently linking the dye to the biomolecule.
- The N-hydroxysuccinimide group is released as a byproduct.[3]

This reaction is highly specific for primary amines at a slightly alkaline pH (8.3-8.5), which deprotonates the amine, increasing its nucleophilicity.[6][7] A competing reaction is the

hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.[3]





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